2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone
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Overview
Description
2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone is an organic compound with diverse applications in scientific research. It is characterized by the presence of a methoxyphenyl group and a phenylethanone moiety connected via a sulfanyl linkage. This compound is valuable in various fields such as organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone typically involves the alkylation of 3-methoxythiophenol with 2-bromo-1-phenylethanone. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like dimethylformamide at room temperature. The resulting product is obtained in good yield and can be purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone is utilized in several scientific research areas:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one
- 2-[(3-Fluorophenyl)sulfanyl]-1-phenylethan-1-one
- 2-[(3-Chlorophenyl)sulfanyl]-1-phenylethan-1-one
Uniqueness
2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-(3-methoxyphenyl)sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANNMCDACNUVDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572641 |
Source
|
Record name | 2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63762-91-4 |
Source
|
Record name | 2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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